N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide
Overview
Description
N-[({4-[(acetylamino)sulfonyl]phenyl}amino)carbonothioyl]-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C14H19N3O4S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.08169844 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chromophoric Reagent for Amino Acid Detection
One study detailed the use of 4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a chromophoric reagent closely related to the compound of interest, for detecting amino acids at picomole levels. This method, involving high-performance liquid chromatography, was applied for analyzing dityrosine and phosphorylated amino acids in protein hydrolysates, demonstrating its utility in sensitive biochemical analyses (Malencik, Zhao, & Anderson, 1990).
Insecticidal Activity
Another research highlighted the synthesis and evaluation of methylene group modifications on N-(Isothiazol-5-yl)phenylacetamides, leading to derivatives with broad-spectrum insecticidal activity. This study underscores the potential of structurally related compounds in developing new insecticides (Samaritoni, Babcock, Schlenz, & Johnson, 1999).
Antimicrobial Activity
Research on sulfonamide derivatives demonstrated their significant antimicrobial activity against a variety of bacteria and fungi. This work contributes to the ongoing search for new antimicrobial agents, highlighting the compound's utility in addressing resistance issues (Ghorab, Soliman, Alsaid, & Askar, 2017).
Cardiac Myosin Activation
Investigations into sulfonamidophenylethylamides for cardiac myosin activation presented promising compounds for treating systolic heart failure. These findings open new avenues for heart failure therapy, demonstrating the diverse therapeutic potentials of sulfonamide derivatives (Manickam et al., 2019).
Prodrug Forms for Enhanced Solubility
A study on water-soluble amino acid derivatives of N-methylsulfonamides as potential prodrugs explored methods to increase the solubility and bioavailability of sulfonamide-containing drugs. This research provides insights into drug formulation strategies to improve therapeutic outcomes (Larsen, Bundgaard, & Lee, 1988).
Properties
IUPAC Name |
N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-2,2-dimethylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S2/c1-9(18)17-23(20,21)11-7-5-10(6-8-11)15-13(22)16-12(19)14(2,3)4/h5-8H,1-4H3,(H,17,18)(H2,15,16,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMRCCNEPIXZQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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